molecular formula C15H18F3NO2 B7662981 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide

2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide

Cat. No.: B7662981
M. Wt: 301.30 g/mol
InChI Key: OGIUGXWIIKYDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and is known for its unique properties that make it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of inflammatory cytokines, and induce cell death in cancer cells. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide in lab experiments is its specificity for COX-2 inhibition. This compound has been shown to have minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. Additionally, this compound has been shown to have low toxicity and good bioavailability.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental designs.

Future Directions

There are several future directions for research on 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the optimization of this compound for use in cancer therapy. Additionally, further studies are needed to explore the potential of this compound for the treatment of other inflammatory and pain-related disorders.

Synthesis Methods

The synthesis method for 2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide involves the reaction of 2,3,6-trifluorobenzoyl chloride with 2-(hydroxymethyl)cycloheptanone in the presence of a base, such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of the desired compound. This method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have antitumor activity, indicating its potential use in cancer therapy.

Properties

IUPAC Name

2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c16-10-6-7-11(17)14(18)13(10)15(21)19-12-5-3-1-2-4-9(12)8-20/h6-7,9,12,20H,1-5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIUGXWIIKYDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)NC(=O)C2=C(C=CC(=C2F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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